6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene
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Overview
Description
6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene typically involves halogenation and fluorination reactions. One common method is the bromination of 1-(difluoromethyl)-2,3,4-trifluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 6-amino-1-(difluoromethyl)-2,3,4-trifluorobenzene or 6-alkoxy-1-(difluoromethyl)-2,3,4-trifluorobenzene.
Oxidation: Formation of this compound-1-ol or this compound-1-one.
Reduction: Formation of 1-(difluoromethyl)-2,3,4-trifluorobenzene.
Scientific Research Applications
6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. Additionally, the difluoromethyl and trifluoromethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-(trifluoromethyl)-2,3,4-trifluorobenzene
- 6-Bromo-1-(difluoromethyl)-2,3,4-difluorobenzene
- 6-Chloro-1-(difluoromethyl)-2,3,4-trifluorobenzene
Uniqueness
6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene is unique due to the specific combination of bromine, difluoromethyl, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities, chemical reactivity, and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-3,4,5-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFGGGRQSWIMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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